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meso-Tetra (4-methoxyphenyl) porphine

Cat. No.: B13404428
M. Wt: 753.0 g/mol
InChI Key: MWJDSZHHPJCZOW-UHFFFAOYSA-N
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Description

Significance of Porphyrin Macrocycles in Contemporary Chemical Science

Porphyrin macrocycles are a class of organic compounds characterized by a large, aromatic ring composed of four pyrrole (B145914) subunits linked by methine bridges. Their unique electronic structure and ability to chelate a wide variety of metal ions at their core bestow upon them a remarkable versatility that has positioned them at the forefront of numerous scientific disciplines.

In biological systems, porphyrin derivatives are fundamental to life processes. Heme, an iron-containing porphyrin, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport. Chlorophylls, magnesium-containing porphyrins, are the primary pigments in photosynthesis, capturing light energy to convert it into chemical energy.

Beyond their natural roles, synthetic porphyrins are extensively investigated for a wide array of applications. Their intense absorption and emission of light make them suitable for use as photosensitizers in photodynamic therapy (PDT) for cancer treatment, where they generate cytotoxic reactive oxygen species upon light activation. Furthermore, their catalytic activity is harnessed in various chemical transformations, and their potential in materials science is explored for applications in molecular electronics, sensors, and nonlinear optics.

Rationale for Focused Research on meso-Tetra(4-methoxyphenyl)porphine Systems

The focused research on meso-tetra(4-methoxyphenyl)porphine (TMP) stems from the strategic placement of four methoxyphenyl groups at the meso positions of the porphyrin core. These substituents impart specific properties that make TMP an attractive model compound and a promising functional molecule.

The methoxy (B1213986) groups (-OCH₃) are electron-donating, which influences the electronic properties of the porphyrin ring. This electronic perturbation can enhance the photophysical properties relevant to applications such as PDT. Studies have shown that TMP is an effective photosensitizer with a high triplet quantum yield and a high quantum yield for singlet oxygen production. chemicalbook.com

Moreover, the methoxy groups increase the polarity of the molecule compared to its unsubstituted counterpart, meso-tetraphenylporphyrin (TPP). This increased polarity, while maintaining a lipophilic character, can facilitate better interaction with biological media, a crucial aspect for biomedical applications. psu.edu The presence of these functional groups also offers sites for further chemical modification, allowing for the fine-tuning of its properties for specific applications.

Fundamental Structural Features and Electronic Modulations in meso-Tetra(4-methoxyphenyl)porphine

The fundamental structure of meso-tetra(4-methoxyphenyl)porphine consists of the planar porphyrin macrocycle with four methoxyphenyl groups attached at the bridging meso-carbon atoms. These phenyl groups are typically tilted with respect to the plane of the porphyrin core due to steric hindrance.

The electron-donating nature of the para-methoxy groups on the phenyl rings has a pronounced effect on the electronic structure of the porphyrin. This leads to a bathochromic (red) shift in the absorption bands of the UV-visible spectrum compared to TPP. rsc.org This shift is indicative of a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The +R (resonance) effect of the methoxy groups effectively donates electron density to the porphyrin π-system, which also results in a cathodic shift in the first ring oxidation potential, making the molecule easier to oxidize. rsc.org

The photophysical properties of TMP are a direct consequence of these electronic modulations. The compound exhibits characteristic strong absorption in the near-UV region, known as the Soret band, and weaker absorptions in the visible region, called Q-bands. It is also fluorescent, emitting light upon excitation at appropriate wavelengths. The fluorescence quantum yield of TMP has been determined to be higher than that of TPP, indicating that the methoxy substituents enhance its emissive properties. researchgate.net

Detailed Research Findings

Academic research has extensively characterized the photophysical properties of meso-tetra(4-methoxyphenyl)porphine. The following tables present a compilation of key data from various studies.

SolventSoret Band (λmax, nm) (log ε)Q-Bands (λmax, nm) (log ε)Reference
Chloroform (B151607)417.89 (5.46)519.12 (4.74), 555.69 (4.58), 593.69 (4.36), 650.27 (4.38) researchgate.net
Hexane410.5 (5.40), 418.71 (5.39)484.55 (4.28), 515.31 (4.70), 551.59 (4.55), 593.62 (4.23), 650.13 (4.32) researchgate.net
PropertyValueSolventReference
Fluorescence Quantum Yield (ΦF)0.14 ± 0.038Tetrahydrofuran (B95107) researchgate.net
Singlet Oxygen Quantum Yield (ΦΔ)0.65Tetrahydrofuran researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H56N4O4 B13404428 meso-Tetra (4-methoxyphenyl) porphine

Properties

Molecular Formula

C48H56N4O4

Molecular Weight

753.0 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3

InChI Key

MWJDSZHHPJCZOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Meso Tetra 4 Methoxyphenyl Porphine and Its Analogues

Free Base Porphyrin Synthesis Approaches

The synthesis of the free base meso-tetra(4-methoxyphenyl)porphine (H₂TMPP) typically involves the condensation of pyrrole (B145914) with 4-methoxybenzaldehyde (B44291). The three most prominent methods employed for this purpose are the modified Adler-Longo condensation, the Lindsey synthesis, and microwave-assisted routes, each with its own set of advantages and procedural nuances.

Modified Adler-Longo Condensation Techniques for meso-Tetra(4-methoxyphenyl)porphine

The Adler-Longo method is a classical approach to porphyrin synthesis, characterized by its relatively harsh reaction conditions. chemijournal.com It involves the one-pot condensation of an aldehyde and pyrrole in a high-boiling carboxylic acid, typically propionic acid, open to the atmosphere. chemijournal.commdpi.com The atmospheric oxygen serves as the oxidizing agent to convert the initially formed porphyrinogen (B1241876) to the final porphyrin.

For the synthesis of meso-tetra(4-methoxyphenyl)porphine, a typical procedure involves reacting 4-methoxybenzaldehyde with pyrrole in refluxing propionic acid. mdpi.com The reaction mixture is heated for a specific duration, after which the product precipitates upon cooling and can be collected by filtration. mdpi.com While straightforward, this method often results in moderate yields, typically around 20-40%, and the high temperatures can lead to the formation of tarry by-products, complicating purification. chemijournal.comresearchgate.net

Modifications to the original Adler-Longo protocol have been explored to improve yields and purity. One such modification involves the use of a mixed solvent system, such as propionic acid, valeric acid, and m-nitrotoluene, which can enhance the isolated yields of substituted meso-tetraphenylporphyrins. arkat-usa.org Another approach to improve the yield involves a two-step process where the initial condensation is carried out in a mixture of methanol (B129727) and water with HCl as a catalyst, followed by refluxing the intermediate in DMF. This method has been reported to yield meso-tetra(4-methoxyphenyl)porphine in up to 29% yield on a gram scale. nih.gov

Table 1: Comparison of Modified Adler-Longo Synthesis Conditions for meso-Tetra(4-methoxyphenyl)porphine
ParametersProcedure 1Procedure 2
Aldehyde4-methoxybenzaldehyde4-methoxybenzaldehyde
PyrroleEquimolar to aldehydeEquimolar to aldehyde
SolventPropionic AcidStep 1: MeOH/H₂O (2:1) with HCl Step 2: DMF
TemperatureRefluxStep 1: Room Temperature Step 2: Reflux
Reaction Time30 minutesStep 1: 2 hours Step 2: 1.5 hours
Reported Yield21% mdpi.com24-29% nih.gov

Lindsey Synthesis Protocols for meso-Tetra(4-methoxyphenyl)porphine

The Lindsey synthesis offers a milder alternative to the Adler-Longo method, proceeding at room temperature and thus accommodating a wider range of functional groups on the aldehyde. chemijournal.com This two-step, one-flask procedure involves the acid-catalyzed condensation of the aldehyde and pyrrole in a chlorinated solvent, such as dichloromethane, under an inert atmosphere to form the porphyrinogen intermediate. psu.edu This is followed by oxidation of the porphyrinogen using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the porphyrin. arkat-usa.orgpsu.edu

For meso-tetra(4-methoxyphenyl)porphine, the Lindsey synthesis typically involves dissolving 4-methoxybenzaldehyde and pyrrole in dichloromethane. psu.edu A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂), is added to initiate the condensation. psu.edu After a period of stirring at room temperature, the oxidizing agent is introduced to complete the synthesis. The Lindsey method generally provides higher yields and cleaner products compared to the Adler-Longo method, although it requires stricter control of reaction conditions and an inert atmosphere for the initial condensation step. chemijournal.com A reported synthesis of meso-tetra(4-methoxyphenyl)porphine using the Lindsey method with trifluoroacetic acid as the catalyst and DDQ as the oxidant afforded the product after chromatographic purification. psu.edu

Table 2: Lindsey Synthesis Protocol for meso-Tetra(4-methoxyphenyl)porphine
ParametersProcedure Details
Aldehyde4-methoxybenzaldehyde psu.edu
PyrroleEquimolar to aldehyde psu.edu
SolventDichloromethane psu.edu
CatalystTrifluoroacetic acid psu.edu
Oxidizing Agent2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) psu.edu
TemperatureRoom Temperature psu.edu
Reaction TimeCondensation: 60 min, Oxidation: 60 min psu.edu

Microwave-Assisted Synthetic Routes to meso-Tetra(4-methoxyphenyl)porphine

Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of porphyrins, offering significant reductions in reaction times and often leading to improved yields. worldscientific.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the rate of the condensation and oxidation steps.

The microwave-assisted synthesis of meso-tetra(4-methoxyphenyl)porphine has been successfully demonstrated. mdpi.com In a typical procedure, 4-methoxybenzaldehyde and pyrrole are mixed in propionic acid and subjected to microwave irradiation for a short period. mdpi.com For instance, irradiation for 15 minutes at 120 °C has been reported to produce the desired porphyrin. mdpi.com Solvent-free, solid-supported microwave synthesis is another green chemistry approach that has been explored for porphyrin synthesis, where the reactants are adsorbed onto a solid support like silica (B1680970) gel and irradiated. cuny.edu These methods are attractive due to their efficiency, reduced solvent usage, and speed. worldscientific.com

Table 3: Microwave-Assisted Synthesis of meso-Tetra(4-methoxyphenyl)porphine
ParametersProcedure Details
Aldehyde4-methoxybenzaldehyde mdpi.com
PyrroleEquimolar to aldehyde mdpi.com
Solvent/SupportPropionic Acid mdpi.com
Temperature120 °C mdpi.com
Reaction Time15 minutes mdpi.com
Microwave Power680 W mdpi.com

Metalation Strategies for Metalloporphyrin Complexes of meso-Tetra(4-methoxyphenyl)porphine

The central cavity of the porphyrin macrocycle can readily accommodate a wide variety of metal ions, leading to the formation of metalloporphyrin complexes with diverse applications. The insertion of a metal ion into the free base meso-tetra(4-methoxyphenyl)porphine is a crucial derivatization step.

Coordination Chemistry with Transition Metal Ions (e.g., Cd(II), Co(II), Sn(IV), V(IV))

The coordination of transition metal ions into the meso-tetra(4-methoxyphenyl)porphine core is typically achieved by reacting the free base porphyrin with a salt of the desired metal in a suitable solvent. The choice of solvent and reaction conditions depends on the specific metal ion and its salt.

Cadmium(II): The insertion of cadmium(II) into the porphyrin core can be performed using cadmium(II) salts. A microwave-assisted method has been described for the metalation of meso-tetra(4-methoxyphenyl)porphine with cadmium(II). mdpi.com

Cobalt(II): Cobalt(II) can be inserted into the porphyrin by refluxing the free base with a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, in a solvent like DMF. nih.gov Alternatively, a one-pot synthesis of the cobalt(II) complex has been developed with a reported yield of up to 38% in a mixture of chlorobenzene (B131634) and propionic acid at 130°C using cobalt acetate. researchgate.netnih.gov

Tin(IV): Tin(IV) complexes can be synthesized by reacting the porphyrin with tin(IV) precursors. mdpi.com

Vanadium(IV): Oxovanadium(IV) (vanadyl) complexes are formed by reacting the porphyrin with a vanadium salt. The synthesis of oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin has been reported, which can then be further functionalized at the axial position. nih.govnih.gov

Optimized Synthetic Procedures for Specific Metalloporphyrin Complexes

For the synthesis of specific metalloporphyrin complexes of meso-tetra(4-methoxyphenyl)porphine, optimized procedures have been developed to maximize yields and purity.

[Cd(TMPP)(Pyz)] : A penta-coordinated cadmium(II) porphyrin complex with pyrazine (B50134) as an axial ligand has been synthesized. The initial metalation with cadmium(II) was achieved using a microwave-assisted method, followed by the coordination of pyrazine in chloroform (B151607). mdpi.com

Co(II)TMPP : A one-pot synthesis involves the initial formation of the free base porphyrin from pyrrole and 4-methoxybenzaldehyde, followed by the in-situ addition of cobalt acetate. The optimal reaction time is reported to be 2-2.5 hours at 130°C in chlorobenzene with either propionic or chloroacetic acid as a catalyst, yielding up to 35-38% of the cobalt complex. researchgate.netnih.gov Another method involves refluxing the pre-synthesized free base porphyrin with cobalt(II) chloride hexahydrate in DMF for 2 hours. nih.gov

Sn(IV)TMPP Complexes : Novel tin(IV) porphyrin complexes have been prepared through the direct reaction of the free base porphyrin with butyltin trichloride (B1173362) or dibutyltin (B87310) dichloride. mdpi.com

(SSA)VO(TMP) : An axially ligated oxovanadium(IV) complex with sulfosalicylic acid has been synthesized by refluxing oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin with sulfosalicylic acid in a mixture of chloroform and methanol. nih.gov

Table 4: Optimized Synthetic Procedures for Specific Metalloporphyrin Complexes of meso-Tetra(4-methoxyphenyl)porphine
ComplexMetal SaltSolventTemperatureReaction TimeReference
Cd(II)TMPPNot specifiedNot specified (Microwave-assisted)Not specifiedNot specified mdpi.com
Co(II)TMPPCobalt(II) acetateChlorobenzene/Propionic acid130 °C2-2.5 hours researchgate.netnih.gov
Co(II)TMPPCoCl₂·6H₂ODMFReflux2 hours nih.gov
Sn(IV)TMPPButyltin trichloride / Dibutyltin dichlorideNot specifiedNot specifiedNot specified mdpi.com
(SSA)VO(TMP)Pre-formed VO(TMP)CHCl₃/CH₃OHRefluxNot specified nih.gov

Peripheral Functionalization and Meso-Substituent Derivatization

The chemical architecture of meso-tetra(4-methoxyphenyl)porphine (TMPP) offers multiple sites for structural modification, enabling the fine-tuning of its physicochemical properties. Derivatization can occur at the peripheral β-pyrrolic positions or, more commonly, at the meso-phenyl substituents. These modifications are crucial for developing tailored porphyrin-based systems for applications ranging from catalysis to photosensitizers.

Synthesis of meso-Tetra(4-methoxyphenyl)porphine Derivatives with Varied Side Chains

The methoxy (B1213986) groups on the four meso-phenyl rings of TMPP are precursors for a variety of derivatives. One common strategy involves demethylation to the corresponding hydroxyphenyl porphyrin, which can then be further functionalized. researchgate.net However, direct functionalization on the phenyl rings is also a powerful method for introducing diverse side chains.

A notable synthetic route for introducing amino-methyl groups involves a reaction with the parent compound, meso-tetrakis(3-formyl-4-methoxyphenyl)porphyrin. This aldehyde-functionalized porphyrin can be synthesized and subsequently reacted with various secondary amines, such as morpholine, N,N-diethylamine, piperidine, and pyrrolidine, via a condensation reaction. This approach yields a series of TMPP derivatives with different aminomethyl side chains at the position ortho to the methoxy group. jlu.edu.cn For instance, the synthesis of meso-tetrakis(3-morpholinomethyl-4-methoxyphenyl)porphyrin is achieved through this method. jlu.edu.cn These reactions significantly alter the steric and electronic properties of the porphyrin.

Below is a table summarizing the synthesis of several TMPP derivatives with varied side chains.

Derivative NameStarting PorphyrinReagentsKey Reaction TypeReference
meso-tetrakis(3-morpholinomethyl-4-methoxyphenyl)porphyrinmeso-tetrakis(3-formyl-4-methoxyphenyl)porphyrinMorpholineCondensation jlu.edu.cn
meso-tetrakis[3-(N,N-diethylaminomethyl)-4-methoxyphenyl]porphyrinmeso-tetrakis(3-formyl-4-methoxyphenyl)porphyrinN,N-diethylamineCondensation jlu.edu.cn
meso-tetrakis(3-piperidinomethyl-4-methoxyphenyl)porphyrinmeso-tetrakis(3-formyl-4-methoxyphenyl)porphyrinPiperidineCondensation jlu.edu.cn
meso-tetrakis(3-pyrrolidinomethyl-4-methoxyphenyl)porphyrinmeso-tetrakis(3-formyl-4-methoxyphenyl)porphyrinPyrrolidineCondensation jlu.edu.cn
meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrinVanillin, PyrrolePropionic AcidCondensation nih.gov

Axial Ligation and Formation of Penta- and Hexa-Coordinated Complexes

The central cavity of the TMPP macrocycle can accommodate a wide range of metal ions, forming metalloporphyrins. These metal centers can bind additional ligands in the axial positions (perpendicular to the porphyrin plane), leading to the formation of penta-coordinated (one axial ligand) and hexa-coordinated (two axial ligands) complexes. The nature of these axial ligands significantly influences the electronic structure, redox potential, and catalytic activity of the metalloporphyrin. frontierspecialtychemicals.comresearchgate.net

Zinc(II) complexes of porphyrins are well-known to form stable penta-coordinated species with various ligands. researchgate.net For example, the zinc(II) complex of TMPP (ZnTMPP) readily coordinates with ligands such as ethanol. researchgate.netpsu.edu The formation of these complexes can be studied by observing shifts in the visible absorption spectra upon addition of the ligand. acs.org

Cobalt(II) porphyrins are particularly interesting due to their ability to exist in both penta- and hexa-coordinated states. The coordination environment around the cobalt center is critical for its function in applications like electrocatalysis. frontierspecialtychemicals.com The addition of N-donor ligands, such as hexamethylenetetramine (HTMA), can lead to the formation of hexa-coordinated Co(II) complexes where the cobalt ion is in a slightly distorted octahedral environment. researchgate.net The Lewis acidity of the central metal ion, which can be tuned by peripheral substituents on the porphyrin, affects the binding strength (equilibrium constant, Keq) of the axial ligands. researchgate.net

The following table provides examples of penta- and hexa-coordinated complexes involving metallated TMPP and related structures.

MetalloporphyrinAxial Ligand(s)Coordination GeometryResulting Complex TypeReference
[Zn(TMPP)]EthanolSquare PyramidalPenta-coordinated researchgate.net
[Co(II) porphyrin]Various N-donor ligandsOctahedralHexa-coordinated frontierspecialtychemicals.comresearchgate.net
[Zn(II) porphyrin]Various bases (varying pKa)Square PyramidalPenta-coordinated researchgate.net
[Zn(TFMPP)]Hexamethylenetetramine (HMTA)Square PyramidalPenta-coordinated researchgate.net
[Co(III)(TClPP)Cl]NicotinoylchlorideOctahedralHexa-coordinated researchgate.net

Advanced Spectroscopic and Structural Characterization of Meso Tetra 4 Methoxyphenyl Porphine Systems

Electronic Absorption Spectroscopy for Electronic Structure Elucidation

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within the porphyrin macrocycle. The characteristic spectrum of a porphyrin is dominated by an intense band in the near-UV region, known as the Soret or B band, and several weaker bands in the visible region, referred to as the Q-bands. These transitions arise from π-π* electronic transitions within the highly conjugated 18-π electron system of the porphyrin core.

The free-base meso-Tetra(4-methoxyphenyl)porphine, belonging to the D₂h symmetry group, typically exhibits a sharp and intense Soret band and four distinct Q-bands. In dichloromethane (CH₂Cl₂), the Soret band for H₂-TMPP is observed at approximately 422 nm. mdpi.com The four associated Q-bands appear at longer wavelengths, specifically at 518 nm, 555 nm, 594 nm, and 650 nm. mdpi.com The absorption spectrum is a hallmark of the "etio" type, which is characteristic of meso-substituted porphyrins with four peripheral substituents. The relative intensities of the Q-bands often follow the order IV > III > II > I.

The electronic transitions are further described by their molar extinction coefficients (ε). For H₂-TMPP in CH₂Cl₂, the Soret band has a significantly high molar absorptivity, on the order of 390,200 M⁻¹cm⁻¹, while the Q-bands have considerably lower values, ranging from 3,900 to 14,100 M⁻¹cm⁻¹. mdpi.com These high molar extinction coefficients underscore the highly efficient light-absorbing properties of this porphyrin.

Table 1: Electronic Absorption Data for meso-Tetra(4-methoxyphenyl)porphine (H₂-TMPP) in Various Solvents

Solvent Soret Band (λ_max, nm) Q-Bands (λ_max, nm)
Dichloromethane 422 518, 555, 594, 650 mdpi.com
Chloroform (B151607) 417.9 519.1, 555.7, 593.7, 650.3 researchgate.net
Hexane 418.7 515.3, 551.6, 593.6, 650.1 researchgate.net
Tetrahydrofuran (B95107) ~420 Q-bands are present but specific maxima are concentration and pH dependent researchgate.net

The electronic absorption spectrum of H₂-TMPP is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.

In a study conducted in tetrahydrofuran (THF) and THF-water mixtures, the aggregation state and protonation of H₂-TMPP were found to be significantly influenced by the solvent composition and pH. researchgate.net In pure organic solvents, porphyrins typically exhibit monomeric spectra. researchgate.net However, the introduction of water and changes in acidity can lead to the formation of aggregates and protonated species, which manifest as changes in the shape and position of the Soret and Q-bands. researchgate.net For instance, an increase in acidity leads to the formation of the dicationic species, which displays a red-shifted Soret band and a reduction in the number of Q-bands. researchgate.net

The insertion of a metal ion into the porphyrin core has a profound effect on its electronic absorption spectrum. Upon metalation, the symmetry of the porphyrin typically increases from D₂h to D₄h, which simplifies the Q-band region from four bands to two. This is due to the degeneracy of the Qₓ and Qᵧ transitions.

For instance, the metalation of H₂-TMPP with cadmium(II) to form [Cd(TMPP)] results in a change in the number of observed Q-bands from four to two. mdpi.com Furthermore, the insertion of the metal ion often leads to a redshift of both the Soret and Q-bands. mdpi.com In the case of [Cd(TMPP)], the Soret band is observed at 437 nm, and the two Q-bands are located at 573 nm and 617 nm in CH₂Cl₂. mdpi.com The coordination of an axial ligand, such as pyrazine (B50134) to [Cd(TMPP)], can induce further redshifts in the absorption bands. mdpi.com

Similarly, the introduction of a zinc(II) ion into the porphyrin macrocycle to form [Zn(TMPP)] also results in a simplified Q-band structure and a redshift of the absorption bands. The photophysical properties of zinc(II) porphyrins are well-studied, and they generally exhibit distinct Soret and Q-bands characteristic of a D₄h symmetry. nih.gov While specific values for other metallo-derivatives of H₂-TMPP such as copper and nickel complexes are less commonly reported in direct comparative studies, the general trend of a simplified Q-band spectrum and redshifted bands upon metalation is a well-established phenomenon in porphyrin chemistry.

Functionalization of the peripheral phenyl rings can also modulate the electronic transitions. Electron-donating or electron-withdrawing substituents can alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption bands. For example, a study on meso-tetraphenylporphyrin derivatives showed that the introduction of substituents can tune the redox potentials and, consequently, the electronic properties of the porphyrin. nih.gov

Emission Spectroscopy for Photophysical Parameter Determination

Emission spectroscopy provides valuable information about the excited-state properties of molecules, including their fluorescence quantum yields and lifetimes, as well as their ability to generate reactive oxygen species.

Upon excitation into the Soret or Q-bands, H₂-TMPP can relax to the first excited singlet state (S₁) and subsequently emit a photon to return to the ground state (S₀), a process known as fluorescence. The fluorescence spectrum of H₂-TMPP is characterized by two main emission bands. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process. For H₂-TMPP in CH₂Cl₂, the fluorescence quantum yield has been reported to be 0.084. mdpi.com

Metalation significantly impacts the fluorescence properties. For the cadmium complex, [Cd(TMPP)], the fluorescence quantum yield is reduced to 0.06. mdpi.com This decrease is often attributed to the heavy atom effect, which promotes intersystem crossing to the triplet state.

Table 2: Photophysical Parameters for meso-Tetra(4-methoxyphenyl)porphine (H₂-TMPP) and its Cadmium Complex

Compound Fluorescence Quantum Yield (Φf) Singlet Oxygen Quantum Yield (ΦΔ)
H₂-TMPP 0.084 mdpi.com 0.73 mdpi.com
[Cd(TMPP)] 0.06 mdpi.com 0.57 mdpi.com

Porphyrins are well-known photosensitizers, capable of generating singlet oxygen (¹O₂), a highly reactive form of oxygen, upon irradiation with light. This process occurs via energy transfer from the triplet excited state of the porphyrin to ground-state molecular oxygen (³O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

H₂-TMPP is an efficient generator of singlet oxygen, with a reported quantum yield of 0.73 in CH₂Cl₂. mdpi.com This high value indicates that a significant fraction of the excited molecules undergoes intersystem crossing to the triplet state and subsequently sensitizes the formation of singlet oxygen.

The introduction of a metal ion can influence the singlet oxygen generation efficiency. For [Cd(TMPP)], the singlet oxygen quantum yield is 0.57. mdpi.com The change in ΦΔ upon metalation is a complex interplay of factors including the heavy atom effect, which can enhance intersystem crossing rates, and the triplet state lifetime.

Vibrational Spectroscopy for Molecular Confirmation and Bonding Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for confirming the molecular structure of meso-Tetra(4-methoxyphenyl)porphine (H₂TMPP) and its derivatives by identifying their characteristic vibrational modes. The FT-IR spectrum of H₂TMPP exhibits several key absorption bands that are indicative of its complex structure, which combines a porphyrin macrocycle with four methoxyphenyl substituents.

The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by specific stretching and bending vibrations. The C-O-C stretching vibrations of the aryl ether group typically appear in the region of 1250-1230 cm⁻¹ and around 1030 cm⁻¹. The N-H stretching vibration within the porphyrin core is observed as a sharp peak around 3315-3320 cm⁻¹. Additionally, the N-H bending vibration can be identified at approximately 964 cm⁻¹ researchgate.net.

The aromatic C=C stretching vibrations from both the phenyl rings and the porphyrin macrocycle are found in the 1600-1450 cm⁻¹ range. The out-of-plane deformation of the pyrrole (B145914) C-H bonds gives rise to a characteristic band around 800 cm⁻¹. The phenyl C-H out-of-plane bending vibrations are also prominent, typically appearing in the 750-700 cm⁻¹ region researchgate.net.

Upon metallation of the porphyrin core, the N-H stretching and bending vibrations disappear, providing clear evidence of the insertion of a metal ion. For instance, in a cadmium(II) complex of H₂TMPP, the absence of these N-H related bands confirms the coordination of the cadmium ion within the porphyrin ring mdpi.com.

The table below summarizes the characteristic FT-IR absorption bands for meso-Tetra(4-methoxyphenyl)porphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

¹H NMR Chemical Shift Analysis of meso-Tetra(4-methoxyphenyl)porphine and its Complexes

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the detailed structural analysis of meso-Tetra(4-methoxyphenyl)porphine and its metal complexes. The high symmetry of the H₂TMPP molecule results in a relatively simple ¹H NMR spectrum, which provides valuable information about the electronic environment of the protons.

The most characteristic signals in the ¹H NMR spectrum of H₂TMPP are those of the inner N-H protons, which appear as a broad singlet significantly upfield, typically around -2.7 to -2.8 ppm. This pronounced shielding is a direct consequence of the diamagnetic ring current of the 18-π electron aromatic porphyrin macrocycle ulisboa.pt.

The β-pyrrolic protons, located on the periphery of the porphyrin core, experience a strong deshielding effect from the ring current and resonate as a sharp singlet downfield, usually around 8.8-8.9 ppm. The protons of the meso-substituted methoxyphenyl rings give rise to distinct signals. The ortho-phenyl protons (relative to the porphyrin core) appear as a doublet around 8.1-8.2 ppm, while the meta-phenyl protons resonate as a doublet around 7.2-7.3 ppm. The methoxy protons (-OCH₃) are observed as a singlet around 4.0-4.1 ppm ulisboa.pt.

Upon metallation, the N-H proton signal disappears. The chemical shifts of the other protons can be influenced by the coordinated metal ion. For instance, in a cadmium(II) complex, the β-pyrrolic protons may shift slightly downfield.

The following table presents typical ¹H NMR chemical shifts for meso-Tetra(4-methoxyphenyl)porphine in CDCl₃.

¹³C NMR Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further insight into the carbon framework of meso-Tetra(4-methoxyphenyl)porphine. The chemical shifts of the carbon atoms are sensitive to their electronic environment and hybridization state.

In the ¹³C NMR spectrum of H₂TMPP, the α-pyrrolic carbons, which are adjacent to the nitrogen atoms, and the β-pyrrolic carbons can be distinguished. The meso-carbon, which links the phenyl rings to the porphyrin macrocycle, typically appears around 120-122 ppm. The carbons of the methoxyphenyl substituents also give rise to characteristic signals. The quaternary carbon of the phenyl ring attached to the porphyrin (C1) is found around 135-136 ppm, while the carbon attached to the methoxy group (C4) resonates at approximately 159-160 ppm. The ortho (C2, C6) and meta (C3, C5) carbons appear in the aromatic region, typically around 135 ppm and 113 ppm, respectively. The methoxy carbon (-OCH₃) signal is observed at about 55.5 ppm.

The introduction of a metal into the porphyrin core generally does not cause significant changes in the ¹³C chemical shifts, although minor shifts can be observed depending on the nature of the metal ion rsc.org.

A summary of the ¹³C NMR chemical shifts for meso-Tetra(4-methoxyphenyl)porphine in CDCl₃ is provided in the table below.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Determination of Crystal Structure and Packing Arrangements

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of meso-Tetra(4-methoxyphenyl)porphine and its metal complexes in the solid state. These studies provide valuable information on bond lengths, bond angles, and intermolecular interactions.

The porphyrin macrocycle in H₂TMPP and its metallated derivatives is generally observed to be nearly planar, although slight deviations from planarity can occur. For instance, in the crystal structure of a Pt(II) complex of H₂TMPP, the Pt(II) atom is coordinated by the four nitrogen atoms in a square planar geometry and resides in the center of the porphyrin ring nih.gov. The methoxyphenyl groups are typically twisted out of the plane of the porphyrin core due to steric hindrance.

The crystal packing of these compounds is often stabilized by a network of intermolecular interactions, including C-H···π and π-π stacking interactions between adjacent porphyrin macrocycles or phenyl rings. In some cases, weak C-H···O hydrogen bonds can also contribute to the stability of the crystal lattice nih.gov. For example, the crystal structure of Pt(II)-5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin reveals a one-dimensional supramolecular architecture generated by weak C-H···O intermolecular hydrogen bonding nih.gov.

The specific crystal system and space group can vary depending on the crystallization conditions and the presence of solvent molecules in the crystal lattice.

The table below summarizes key crystallographic data for a Pt(II) complex of meso-Tetra(4-methoxyphenyl)porphine.

Table of Compounds

Analysis of Porphyrin Macrocycle Non-Planarity and Distortion

The planarity of the porphyrin macrocycle is a critical determinant of its electronic and photophysical properties. In substituted porphyrins like meso-Tetra(4-methoxyphenyl)porphine, significant steric strain between the meso-phenyl substituents and the β-pyrrole hydrogens can lead to deviations from planarity. These distortions are typically categorized into several modes, including saddling, ruffling, doming, and waving.

For porphyrins with bulky meso-substituents, a non-planar conformation is often adopted to relieve steric hindrance. Crystal structure analysis of a closely related compound, meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin, reveals that the central porphyrin core is nearly planar, with a root-mean-square (r.m.s.) deviation of the fitted atoms of 0.045 Å. nih.goviucr.org In this structure, the substituent benzene rings are significantly tilted with respect to the porphyrin core plane, exhibiting dihedral angles of 70.37° and 66.95°. nih.goviucr.org This substantial rotation of the meso-phenyl groups is a common mechanism to minimize steric interactions.

Such non-planar distortions have a direct impact on the electronic structure of the molecule. Theoretical calculations and spectroscopic observations indicate that conformational distortions can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in red-shifted absorption bands in the UV-visible spectrum. The degree of distortion is influenced by factors such as the nature and position of the substituents on the phenyl rings and the presence of a central metal ion. acs.org For instance, the introduction of a methoxy group at the ortho position of the phenyl rings has been shown to increase steric hindrance and molecular rigidity, thereby influencing the macrocycle's conformation. worldscientific.com The metal ion coordinated within the porphyrin core can also dictate the specific type and extent of non-planar distortion. acs.org

Mass Spectrometry for Molecular Mass and Fragment Identification

Mass spectrometry is an indispensable tool for the characterization of meso-Tetra(4-methoxyphenyl)porphine, providing precise determination of its molecular mass and offering insights into its structural integrity through fragmentation analysis. The compound has a molecular formula of C₄₈H₃₈N₄O₄, corresponding to a molecular weight of 734.84 g/mol . frontierspecialtychemicals.comnih.govporphychem.com

Electron Ionization (EI) mass spectrometry has been successfully employed for the analysis of this porphyrin. In one such analysis, a Varian Finnigan Mat mass spectrometer was used with an EI ion source under conditions of 54 eV electron energy and a source temperature up to 300°C, covering a mass range of 30-818 m/z. researchgate.net This technique typically shows a prominent molecular ion peak ([M]⁺) corresponding to the intact molecule, confirming its molecular weight.

While detailed fragmentation patterns for meso-Tetra(4-methoxyphenyl)porphine are not extensively reported, analysis of structurally related meso-substituted porphyrins can provide valuable information on expected fragmentation pathways. Collision-induced fragmentation studies on similar porphyrins often reveal characteristic losses of peripheral substituents. For meso-Tetra(4-methoxyphenyl)porphine, potential fragmentation could involve the loss of methoxy (-OCH₃) or entire methoxyphenyl groups from the main macrocycle. The high stability of the porphyrin ring means that significant energy is required to induce fragmentation of the core structure itself.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique used for porphyrin analysis, particularly for high molecular weight derivatives or to minimize fragmentation. researchgate.net Porphyrins themselves, such as meso-tetrakis(pentafluorophenyl)porphyrin, have even been used as matrices in MALDI-TOF analysis of low molecular weight compounds, highlighting their ability to absorb UV light and facilitate ionization with minimal interference in the low-mass range. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability of meso-Tetra(4-methoxyphenyl)porphine by monitoring its mass change as a function of temperature. Research has shown that this compound possesses high thermal stability, a characteristic feature of tetraphenylporphyrin (B126558) derivatives. researchgate.net

Studies investigating the thermal stability of 5,10,15,20-tetrakis(methoxyphenyl)porphyrins in an air atmosphere have demonstrated that the para-substituted isomer, meso-Tetra(4-methoxyphenyl)porphine (4-TMPP), exhibits greater thermal stability compared to its meta-substituted counterpart (3-TMPP). researchgate.netresearchgate.net In general, tetraphenylporphyrin and its derivatives are known to be stable up to 400°C. researchgate.net

Specific TGA data for meso-Tetra(4-methoxyphenyl)porphine indicates a decomposition temperature of 703.9 K (430.75 °C). The thermal degradation process for free-base porphyrins typically involves the release of the phenyl groups, which requires significant energy and occurs at temperatures between 400°C and 500°C. researchgate.net The thermal stability can be influenced by metallation; for example, the copper complex of this porphyrin was found to have a slightly lower decomposition temperature of 653.3 K (380.15 °C). Conversely, nickel complexes of both 4-TMPP and 3-TMPP show slightly higher thermal stability than the corresponding free-base porphyrins. researchgate.netresearchgate.net

TGA Decomposition Temperatures
CompoundDecomposition Temperature (K)Decomposition Temperature (°C)
meso-Tetra(4-methoxyphenyl)porphine703.9430.75
Copper(II) meso-Tetra(4-methoxyphenyl)porphine653.3380.15

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for verifying the purity of synthesized meso-Tetra(4-methoxyphenyl)porphine and for analyzing mixtures containing the compound or its derivatives. The high sensitivity and resolving power of HPLC allow for the separation of the target porphyrin from starting materials, side products, and other impurities.

Reversed-phase HPLC is commonly employed for this purpose. A specific study detailed the purity assessment of meso-Tetra(4-methoxyphenyl)porphine using a NUCLEOSIL C18 nonpolar column (240x4 mm). researchgate.net The analysis was performed at 35°C with an isocratic mobile phase consisting of a 1:1 mixture of methanol (B129727) and acetonitrile (B52724), at a flow rate of 1 mL/min. The resulting chromatogram showed a single, symmetric peak at a retention time (Rt) of 2.547 minutes, confirming the high purity of the compound. researchgate.net

HPLC Conditions for Purity Analysis
ParameterCondition
ColumnNUCLEOSIL C18 (nonpolar)
Mobile PhaseMethanol:Acetonitrile (1:1)
Flow Rate1 mL/min
Temperature35°C
Retention Time (Rt)2.547 min

Furthermore, HPLC is effective in the separation and analysis of metalloporphyrin complexes. An HPLC method was developed for the separation of heavy rare earth element complexes of meso-Tetra(4-methoxyphenyl)porphine. This method successfully separated complexes of Yttrium, Erbium, Thulium, and Ytterbium in under 10 minutes using a mobile phase composed of methanol, water, acetic acid, and triethanolamine. This demonstrates the utility of HPLC not only for purity checks but also for the analysis of complex mixtures in coordination chemistry studies.

Computational Chemistry Approaches to Meso Tetra 4 Methoxyphenyl Porphine Systems

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the ground state electronic structure of porphyrin systems. By approximating the electron density of the molecule, DFT provides a balance between computational cost and accuracy for predicting key electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, stability, and absorption characteristics.

DFT calculations have shown that the introduction of electron-donating groups at the meso-phenyl positions of the porphyrin core has a significant impact on the frontier orbitals. The methoxy (B1213986) (-OCH₃) groups on H₂TMPP are electron-donating, which tends to elevate the energy of the HOMO more significantly than the LUMO. koreascience.kr This effect leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted meso-tetraphenylporphyrin (H₂TPP). koreascience.krnih.gov This shrinking of the energy gap is a crucial factor in the red-shift observed in the absorption spectra of these molecules. nih.gov

Studies on related porphyrins have quantified this effect. For instance, the progressive cathodic shift in the first ring oxidation potential, which is related to the HOMO energy, demonstrates the effective electron donation by methoxy groups. rsc.org The calculated HOMO-LUMO gap can be compared across different substituted porphyrins to establish clear structure-property relationships. An optical energy gap (Eg-op), which is closely related to the HOMO-LUMO gap, was determined to be 2.23 eV for a cadmium complex of H₂TMPP. mdpi.com

Table 1. Comparison of Electrochemical HOMO-LUMO Gaps for Related Porphyrin Compounds
CompoundSubstituent TypeElectrochemical HOMO-LUMO Gap (V)Reference
H₂TPP(p-CH₃O-Ph)₂Electron-Donating (para-Methoxy)2.08 rsc.org
H₂TPP(m-CH₃O-Ph)₂Electron-Donating (meta-Methoxy)2.13 rsc.org
H₂TPP(m,p-CH₃O-Ph)₂Electron-Donating (meta,para-Methoxy)2.22 rsc.org
H₂TPPUnsubstituted2.25 researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For porphyrin systems, NBO analysis provides a quantitative picture of the electronic stabilization arising from interactions between filled and vacant orbitals.

In a study of a cadmium-pyrazine complex of meso-Tetra(4-methoxyphenyl)porphine, NBO analysis revealed that the molecule is stabilized by hyperconjugation and charge delocalization. mdpi.com This analysis can also quantify the natural charges on individual atoms, offering insights into how charge is redistributed upon metalation or coordination with axial ligands. For example, upon coordination of a pyrazine (B50134) ligand to the central cadmium atom, the natural charge of the cadmium atom decreases, indicating a charge transfer from the ligand to the metal center. mdpi.com These intramolecular charge transfer interactions are crucial for understanding the stability and reactivity of the complex. mdpi.com

Table 2. Key Findings from NBO Analysis of a [Cd(TMPP)(Pyz)] Complex
FindingDescriptionReference
Molecular StabilizationThe molecule is stabilized by hyperconjugation and charge delocalization. mdpi.com
Natural Charge AnalysisUpon coordination of a pyrazine (Pyz) ligand, the natural charge on the Cd atom decreased by 0.1 e. mdpi.com
Charge TransferThe nitrogen atom of the pyrazine ligand showed an increase in negative charge, indicating charge transfer to the Cd-porphyrin complex. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions. researchgate.net This approach allows for the calculation and interpretation of UV-visible absorption spectra, which are characteristic features of porphyrins. The spectra of porphyrins are dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netnih.gov

TD-DFT calculations successfully replicate these spectral features and provide assignments for the electronic transitions involved. According to Gouterman's four-orbital model, these bands arise from transitions between the two highest occupied (a₁u, a₂u) and two lowest unoccupied (e_g) molecular orbitals. TD-DFT studies on meso-Tetra(4-methoxyphenyl)porphine and related molecules confirm that the Q bands are composed of HOMO-to-LUMO and HOMO-1 to LUMO+1 transitions. nih.gov The specific character of these transitions, including the contributions from different molecular orbitals, can be elucidated, offering a deeper understanding of why substituents and solvents alter the absorption spectra. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling in Catalysis and Photophysics

Computational modeling provides invaluable mechanistic insights into the role of meso-Tetra(4-methoxyphenyl)porphine and its metal complexes in catalysis and photophysics. By mapping reaction pathways and analyzing electronic structures, these models can explain observed reactivity and guide the design of more efficient systems.

In catalysis, DFT has been used to study the mechanism of reactions such as the oxygen reduction reaction (ORR) catalyzed by iron porphyrins. researchgate.net These studies can clarify the influence of functional groups on the reaction mechanism. researchgate.net Furthermore, theoretical investigations have been linked to the photocatalytic activity of H₂TMPP derivatives. mdpi.com For instance, a cadmium complex of H₂TMPP showed excellent photocatalytic activity in the degradation of an organic dye, a performance that is rationalized through computational analysis of its electronic properties. mdpi.com

In photophysics, H₂TMPP is known for its effectiveness as a photosensitizer in photodynamic therapy (PDT). researchgate.net Its photophysical properties, such as high singlet oxygen quantum yields (ΦΔ ≈ 0.65-0.73), are fundamental to its function. mdpi.compsu.edu Computational chemistry helps to explain the origin of these properties. The HOMO-LUMO gap and the nature of the excited states, as calculated by DFT and TD-DFT, determine the efficiency of intersystem crossing to the triplet state, which is a prerequisite for energy transfer to molecular oxygen to produce cytotoxic singlet oxygen. researchgate.net By understanding the electronic structure, computational models provide a mechanistic basis for the photodynamic activity of H₂TMPP and guide the development of new photosensitizers. mdpi.comresearchgate.net

Photophysical Processes and Energy/charge Transfer Dynamics in Meso Tetra 4 Methoxyphenyl Porphine

Photoinduced Energy Transfer Mechanisms in Multichromophoric Systems

In multichromophoric systems, where multiple light-absorbing units are present, photoinduced energy transfer is a key process that dictates the fate of the excitation energy. The transfer of energy from an excited donor chromophore to an acceptor chromophore can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. libretexts.orgresearchgate.net

Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. mdpi.com This long-range mechanism does not require physical contact between the chromophores and its efficiency is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the relative orientation of their transition dipoles, and the distance between them, typically following a 1/R⁶ relationship where R is the donor-acceptor separation. researchgate.netmdpi.com In systems containing meso-Tetra(4-methoxyphenyl)porphine, FRET can be an efficient pathway for energy migration, particularly when paired with suitable chromophores that have complementary spectral properties. mdpi.com

Dexter Energy Transfer , in contrast, is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. libretexts.org This process can be conceptualized as a simultaneous exchange of two electrons, and its efficiency decays exponentially with the distance between the donor and acceptor, making it significant only at very short separations (typically less than 10 Å). libretexts.org While Förster transfer is often dominant in non-conjugated systems, Dexter-type energy transfer can become a predominant pathway in conjugated systems or when the chromophores are in close proximity. acs.org The mechanism of energy transfer in a given system can sometimes be switched from Förster to Dexter by altering the chemical environment, for instance, through protonation of the porphyrin core. acs.org

The efficiency of intramolecular energy transfer in porphyrin-based systems is also influenced by the orientation of the donor and acceptor moieties. A more co-planar arrangement between the donor and the porphyrin core can lead to enhanced energy transfer efficiency. researchgate.net Time-resolved fluorescence studies are instrumental in confirming the occurrence of effective intramolecular energy transfer from a donor moiety to the porphyrin core. researchgate.net

Photoinduced Charge Transfer Studies

Photoinduced charge transfer is another critical process in the photophysics of meso-Tetra(4-methoxyphenyl)porphine and its derivatives, leading to the formation of charge-separated states which are pivotal for applications in solar energy conversion and molecular electronics.

In specifically designed systems, such as hypervalent Phosphorus(V) porphyrins, the introduction of a highly electronegative central element like P(V) renders the porphyrin ring electron-poor. nih.govresearchgate.net When combined with electron-rich meso-phenyl rings substituted with methoxy (B1213986) groups, a "push-pull" architecture is established within the molecule. nih.govresearchgate.netdigitellinc.com This arrangement promotes intramolecular charge transfer (ICT) upon photoexcitation, where electron density is transferred from the methoxy-substituted phenyl rings to the electron-deficient porphyrin core. nih.govresearchgate.net

Research has demonstrated that the efficiency of this ICT process is highly dependent on both the number and the position of the methoxy groups on the phenyl rings. nih.govresearchgate.net For instance, ICT is more pronounced in m-methoxy-substituted phosphorus(V) porphyrins, while it is significantly diminished or absent in o- and p-methoxy substituted analogues. nih.govresearchgate.net Transient absorption studies have revealed that this intramolecular charge transfer occurs on a picosecond timescale. nih.gov The systematic study of these hypervalent porphyrins is crucial for developing multi-modular donor-acceptor systems with high-yield charge-separated states for applications in solar energy conversion and molecular photonics. digitellinc.com

Meso-Tetra(4-methoxyphenyl)porphine, being an electron-rich molecule, can form charge-transfer complexes with suitable electron acceptors. One such prominent acceptor is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The formation of these complexes is typically characterized by the appearance of new, broad absorption bands in the visible or near-infrared region of the electronic spectrum, which are not present in the spectra of the individual donor or acceptor molecules. scispace.com

Spectrophotometric studies on the complexation of meso-tetraphenylporphyrin (a closely related compound) with DDQ in chloroform (B151607) solution have confirmed the formation of a 1:1 molecular complex. researchgate.netijcce.ac.ir The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the porphyrin to the lowest unoccupied molecular orbital (LUMO) of the DDQ molecule. scispace.com This charge transfer is evidenced by shifts in the vibrational frequencies of the acceptor molecule upon complexation, such as a shift to higher frequencies for the C=O stretching of DDQ. scispace.com The stability of these charge-transfer complexes can be quantified by determining their formation constants. researchgate.netijcce.ac.ir

Formation Constants of TPP Charge-Transfer Complexes in Chloroform at 25°C
Acceptorlog Kf (Benesi-Hildebrand)log Kf (Nash)
DDQ2.56 ± 0.072.53 ± 0.08
TCNE2.25 ± 0.052.23 ± 0.07

Nonlinear Optical (NLO) Properties and Tunability

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical limiting, optical switching, and all-optical signal processing. researchgate.net Porphyrins, with their large, delocalized π-electron systems, are known to exhibit excellent NLO properties. researchgate.net The NLO response of meso-Tetra(4-methoxyphenyl)porphine and its derivatives can be tuned through various chemical modifications. nih.gov

The introduction of electron-donating methoxy groups at the para-positions of the meso-phenyl rings in meso-tetraphenylporphyrin enhances its NLO properties. nih.gov Studies have shown that meso-tetrakis(4-methoxyphenyl)porphyrin exhibits a transition from saturable absorption (SA) to reverse saturable absorption (RSA) in the picosecond regime and a typical RSA character in the nanosecond regime when studied at 532 nm. nih.gov Furthermore, it displays a larger nonlinear refraction index compared to its parent meso-tetraphenylporphyrin. nih.gov

The Z-scan technique is a widely used and relatively simple experimental method for determining the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. ucf.eduresearchplateau.comnewport.comucf.edu The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field. ucf.eduresearchplateau.comnewport.comucf.edu

An "open-aperture" Z-scan, where the entire transmitted beam is collected, is sensitive to nonlinear absorption processes such as two-photon absorption and reverse saturable absorption. ucf.edu A "closed-aperture" Z-scan, where only the central portion of the beam is transmitted through an aperture, is sensitive to nonlinear refraction, which manifests as self-focusing (n₂ > 0) or self-defocusing (n₂ < 0). ucf.edunewport.com By analyzing the shape and magnitude of the transmittance curves obtained from both open- and closed-aperture Z-scans, the nonlinear optical parameters of the material can be extracted. ucf.eduresearchplateau.comnewport.comucf.edu

The third-order nonlinear optical susceptibility, χ⁽³⁾, is a macroscopic property of the material that is related to the microscopic second-order molecular hyperpolarizability, γ. The real and imaginary parts of χ⁽³⁾ are related to the nonlinear refractive index and the nonlinear absorption coefficient, respectively. researchplateau.com From the experimentally determined values of n₂ and β using the Z-scan technique, the second-order molecular hyperpolarizability (γ) can be calculated. nih.gov

Nonlinear Optical Properties of TPP Derivatives at 532 nm
CompoundRegimeNonlinear Absorption BehaviorRelative Nonlinear Refraction
TPPPicosecondReverse Saturable Absorption (RSA)Baseline
NanosecondReverse Saturable Absorption (RSA)
TPP(OMe)₄PicosecondSaturable Absorption (SA) to RSALargest
NanosecondReverse Saturable Absorption (RSA)

Factors Influencing NLO Performance (e.g., Electron Delocalization, Substituent Effects)

The nonlinear optical (NLO) properties of porphyrins, including meso-Tetra(4-methoxyphenyl)porphine, are fundamentally governed by the extensive π-conjugated electron system of the macrocycle. nih.gov This large network of delocalized electrons is the primary reason for their significant NLO response. nih.gov The performance of these materials can be finely tuned through chemical modifications, particularly by altering the peripheral substituents on the porphyrin core. nih.govnih.gov

Electron Delocalization: The difference in nonlinear optical nonlinearities among various porphyrins is often attributed to the extent of electron delocalization within the molecules. nih.gov The 18-electron π-conjugated core of the porphyrin can act as a spacer between donor and acceptor groups or function as the donor/acceptor itself, facilitating charge transfer processes that are crucial for NLO activity. nih.gov

Substituent Effects: The introduction of functional groups at the meso positions of the tetraphenylporphyrin (B126558) (TPP) framework significantly impacts the electronic structure and, consequently, the NLO properties. The methoxy (-OCH₃) groups in meso-Tetra(4-methoxyphenyl)porphine act as electron-donating substituents.

Studies comparing meso-Tetra(4-methoxyphenyl)porphine (referred to as TPP(OMe)₄) with its parent compound, meso-Tetraphenylporphyrin (TPP), and a derivative with electron-withdrawing groups (meso-tetrakis(4-cyanophenyl)porphyrin, TPP(CN)₄) reveal the distinct influence of these substituents. nih.gov The introduction of the electron-donating methoxy group has been shown to enhance the magnitude of nonlinear refraction compared to the parent TPP. nih.gov This enhancement is also observed with electron-withdrawing groups, indicating that substitution at the meso-position, in general, can bolster NLO response. nih.govmdpi.com Specifically, the second-order molecular hyperpolarizability (γ), a key measure of NLO activity, is remarkably larger for TPP(OMe)₄ than for TPP. nih.gov

The nature of the substituent also affects nonlinear absorption. While TPP typically exhibits reverse saturable absorption (RSA), TPP(OMe)₄ shows a transition from saturable absorption (SA) to RSA in the picosecond regime, a behavior attributed to its unique molecular structure modified by the electron-donating methoxy groups. nih.gov This demonstrates that peripheral functionalization can not only enhance but also fundamentally tune the NLO characteristics of the porphyrin. nih.gov

Comparison of Nonlinear Optical Properties at 532 nm (ps regime) nih.gov
CompoundSubstituent TypeNonlinear Refractive Index (n₂) (×10⁻³ cm²/GW)Second Hyperpolarizability (γ) (×10⁻³⁰ esu)Nonlinear Absorption Behavior
TPPNone (H)-1.30.84RSA
meso-Tetra(4-methoxyphenyl)porphineElectron-Donating (-OCH₃)-4.65.8SA to RSA transition
TPP(CN)₄Electron-Withdrawing (-CN)-1.72.4RSA

Excited State Dynamics and Relaxation Pathways

The photophysical processes of meso-Tetra(4-methoxyphenyl)porphine begin with the absorption of light, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁ or higher, Sₙ). The subsequent de-excitation, or relaxation, can occur through several competing pathways that define the molecule's excited-state dynamics. These pathways are crucial for its application as a photosensitizer. psu.educhemicalbook.com

Following excitation, the molecule rapidly undergoes internal conversion to the lowest excited singlet state (S₁). From the S₁ state, the molecule can relax via two primary routes:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This radiative decay process is known as fluorescence. The fluorescence quantum yield (Φf) for meso-Tetra(4-methoxyphenyl)porphine in tetrahydrofuran (B95107) has been reported to be around 0.10. researchgate.net

Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet excited state (S₁) to a lower-energy, long-lived triplet excited state (T₁). This non-radiative process is highly efficient in porphyrins. For meso-Tetra(4-methoxyphenyl)porphine, the triplet quantum yield (ΦT) is high, with reported values in the range of 0.63 to 0.84. chemicalbook.com This indicates that intersystem crossing is a dominant relaxation pathway from the S₁ state.

Once in the triplet state (T₁), the molecule has a significantly longer lifetime compared to the singlet state. chemicalbook.com The triplet lifetime for meso-Tetra(4-methoxyphenyl)porphine in the presence of air is approximately 300 ns. chemicalbook.com This long-lived T₁ state is key to the molecule's photosensitizing ability. From the T₁ state, the molecule can relax through:

Phosphorescence: Radiative decay from T₁ to S₀. This process is generally weak for porphyrins at room temperature.

Non-radiative decay: Return to the S₀ state without light emission.

Energy Transfer: The excited porphyrin can transfer its energy to other molecules, most notably to ground-state molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂), which is the basis for its use in photodynamic therapy. psu.edu The quantum yield for singlet oxygen production (ΦΔ) for meso-Tetra(4-methoxyphenyl)porphine is high, around 0.65-0.70, which correlates well with its high triplet quantum yield. psu.educhemicalbook.com

Photophysical Properties of meso-Tetra(4-methoxyphenyl)porphine
ParameterValueConditionsReference
Fluorescence Quantum Yield (Φf)~0.10Tetrahydrofuran researchgate.net
Triplet Quantum Yield (ΦT)0.63 - 0.84- chemicalbook.com
Triplet Lifetime (τT)~300 nsIn presence of air chemicalbook.com
Singlet Oxygen Quantum Yield (ΦΔ)0.65Tetrahydrofuran psu.edu

Electrochemical Investigations of Meso Tetra 4 Methoxyphenyl Porphine and Its Metal Complexes

Cyclic Voltammetry (CV) for Redox Potential Characterization

Cyclic voltammetry is a key electrochemical technique utilized to investigate the redox behavior of meso-tetra(4-methoxyphenyl)porphine and its metallated derivatives. This method provides valuable insights into the electron transfer processes occurring at both the porphyrin macrocycle and the central metal ion.

Porphyrin Ring-Centered Oxidation and Reduction Processes

The free-base meso-tetra(4-methoxyphenyl)porphine (H₂TMPP) and its metal complexes exhibit redox processes that are centered on the porphyrin ligand itself. These processes typically involve the stepwise removal or addition of electrons to the π-system of the macrocycle. For instance, a closely related porphyrin, 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H₂TMAPP), demonstrates two reversible one-electron reduction waves and three reversible one-electron oxidation waves in cyclic voltammetry studies. rsc.org These are attributed to the formation of porphyrin π-anions and π-cations, respectively.

The electrochemical behavior of thin films of meso-tetra(4-methoxyphenyl)porphine on graphite (B72142) electrodes has been studied in various aqueous electrolytes. chalcogen.ro The cyclic voltammograms show distinct anodic and cathodic peaks, the potentials of which are dependent on the electrolyte composition (KOH, H₂SO₄, or Na₂SO₄). chalcogen.ro These peaks correspond to the oxidation and reduction of the porphyrin ring.

The redox potentials of these ring-centered processes are influenced by the nature of the meso-substituents. The electron-donating methoxy (B1213986) groups on the phenyl rings of H₂TMPP generally make the porphyrin ring easier to oxidize and harder to reduce compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). ub.edu

Table 1: Electrochemical Redox Data for Selected Porphyrins

CompoundFirst Oxidation (V vs. SCE)First Reduction (V vs. SCE)Second Reduction (V vs. SCE)
H₂TMAPP rsc.org0.82-1.13-1.50
[CoII(TMAPP)] rsc.org0.88-1.18-1.82

Note: Data for H₂TMAPP and its cobalt complex are provided as a close structural analog to illustrate typical redox potentials.

Metal Center Redox Chemistry (e.g., Co(III)/Co(II))

In metalloporphyrins derived from meso-tetra(4-methoxyphenyl)porphine, the central metal ion also participates in redox reactions. The Co(II) complex of meso-tetra(4-methoxyphenyl)porphine, for example, exhibits a reversible one-electron oxidation corresponding to the Co(II)/Co(III) couple. rsc.org This metal-centered process is distinct from the ligand-centered oxidations.

For a related cobalt porphyrin, [CoII(TMAPP)], the Co(II)/Co(III) oxidation occurs at a potential of 0.28 V vs. SCE. rsc.org In addition to this, a metal-centered reduction corresponding to the Co(II)/Co(I) couple is also observed at -1.82 V vs. SCE. rsc.org The precise redox potentials can be tuned by modifying the substituents on the porphyrin ligand. nih.gov For instance, cobalt tetraphenylporphyrin (CoTPP) complexes show reduction potentials for the Co(II)/Co(I) couple in the range of -0.5 to -1.5 V vs. SCE. nih.gov

The electrochemical generation of the Co(I) species is particularly significant as it is often the active catalyst in various electrocatalytic reactions.

Electrocatalytic Activity Studies of Metalloporphyrin Derivatives

Metalloporphyrins of meso-tetra(4-methoxyphenyl)porphine are effective catalysts for a range of electrochemical reactions, including the oxygen reduction reaction, the oxidation of sulfite (B76179), the reduction of carbon dioxide, and water splitting.

Oxygen Reduction Reaction (ORR) Electrocatalysis

The cobalt(II) complex of meso-tetra(4-methoxyphenyl)porphine has been identified as an active electrocatalyst for the oxygen reduction reaction (ORR). frontierspecialtychemicals.com The ORR is a critical reaction in fuel cells and metal-air batteries. The goal is often to achieve a four-electron reduction of oxygen to water, which is more efficient than the two-electron reduction to hydrogen peroxide.

Studies on similar cobalt porphyrins have shown that the catalytic activity and the reaction pathway (2-electron vs. 4-electron) are influenced by factors such as the porphyrin structure and the electrode material. researchgate.netresearchgate.net For instance, clamp-shaped cobalt(II) porphyrin complexes have demonstrated selectivity towards the 4-electron ORR pathway to produce water. researchgate.net The modification of functional groups on the porphyrin can also influence the oxygen reduction ability of the central metal. researchgate.net

Electrochemical Reduction/Oxidation of Other Substrates (e.g., Sulfite, CO2)

Metalloporphyrin derivatives of meso-tetra(4-methoxyphenyl)porphine have also been investigated as catalysts for the electrochemical transformation of other small molecules.

Sulfite Oxidation: The electrocatalytic oxidation of sulfite has been studied using modified electrodes containing cobalt porphyrins. For example, a copolymer of ortho-phenylenediamine and Co(II)-tetrakis(para-aminophenyl)porphyrin has shown to be an effective electrocatalyst for sulfite oxidation in an acidic medium. researchgate.net While not the exact compound, this demonstrates the potential of cobalt porphyrins in this application. The catalytic mechanism likely involves the Co(II)/Co(III) redox couple mediating the electron transfer from sulfite to the electrode.

CO₂ Reduction: The electrochemical reduction of carbon dioxide (CO₂) to value-added chemicals is a significant area of research for addressing climate change and producing sustainable fuels. Cobalt and iron porphyrins have been shown to be promising electrocatalysts for this reaction, often leading to the production of carbon monoxide (CO) or formate. northwestern.edufrontiersin.org The catalytically active species is typically the reduced Co(I) or Fe(0) form of the porphyrin. nih.govresearchgate.net Studies on a meso-tetraarylporphyrin cobalt(II) complex have demonstrated efficient CO₂ to CO reduction with a Faradaic efficiency of 90%. mdpi.com The reduction potential for this process can be tuned by altering the electronic properties of the porphyrin ligand. nih.gov

Water Splitting Applications

The splitting of water into hydrogen and oxygen is a key technology for renewable energy storage. Metalloporphyrins, including those based on meso-tetra(4-methoxyphenyl)porphine, are being explored for their potential to catalyze the two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Hydrogen Evolution Reaction (HER): Cobalt porphyrins have been shown to be active molecular electrocatalysts for the reduction of protons to generate hydrogen gas. researchgate.netnih.gov The catalytic activity is dependent on the nature of the substituents on the porphyrin ring. researchgate.net For instance, cobalt porphyrins with electron-withdrawing groups on the meso-phenyl rings have shown enhanced catalytic activity for HER. researchgate.net A study on a Co(II) meso-tetraarylporphyrin demonstrated its activity for H₂ formation from acetic acid with a Faradaic efficiency of 85%. mdpi.com

Advanced Catalytic Applications of Meso Tetra 4 Methoxyphenyl Porphine Systems

Photocatalytic Applications in Organic Transformations

The intense absorption bands of meso-Tetra(4-methoxyphenyl)porphine in the visible light spectrum make it an excellent photosensitizer. Upon irradiation, it can be excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can initiate photochemical reactions either by transferring energy, typically to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), or through electron transfer processes.

The photocatalytic capabilities of meso-Tetra(4-methoxyphenyl)porphine systems have been effectively utilized for the degradation of persistent organic dyes in aqueous solutions, a significant application for environmental remediation.

Research has demonstrated the successful photodegradation of the reactive dye Levafix Blue CA. mdpi.com In a comparative study, the free-base porphyrin, meso-Tetra(4-methoxyphenyl)porphine (H₂-TMPP), was able to induce a 40% degradation of Levafix Blue CA after 150 minutes of irradiation. mdpi.com The catalytic activity was significantly enhanced by metallation and coordination. A cadmium(II) complex, [Cd(TMPP)(Pyz)], demonstrated markedly superior performance, achieving 80% degradation of the dye under the same conditions. mdpi.com This enhancement is attributed to the roles of the central cadmium metal and the axial pyrazine (B50134) ligand in improving the catalytic performance. mdpi.com The mechanism primarily involves the photosensitized generation of reactive oxygen species (ROS), such as singlet oxygen, which then attack and decompose the complex dye molecules. While detailed studies have focused on dyes like Levafix Blue CA, the general principle of photosensitized degradation suggests potential applicability to other dyes such as Methylene Blue and Crystal Violet, though specific research on these substrates with this particular porphyrin is less documented.

Photocatalytic Degradation of Levafix Blue CA after 150 min Irradiation
PhotocatalystDegradation Efficiency (%)Reference
meso-Tetra(4-methoxyphenyl)porphine (H₂-TMPP)40% mdpi.com
[Cd(TMPP)(Pyz)] Complex80% mdpi.com

Beyond degradation, these porphyrin systems serve as catalysts in constructive organic synthesis.

Oxidative Coupling of Phenols: The cobalt(II) complex, [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II) (Co[T(p-OMe)PP]), has been identified as a highly effective catalyst for the aerobic oxidative coupling of phenols. researchgate.nettcichemicals.comtcichemicals.com This transformation is significant for the synthesis of biaryl compounds, which are important structural motifs in pharmaceuticals and ligands for metal catalysis. researchgate.nettcichemicals.com The reaction proceeds smoothly under mild conditions, utilizing molecular oxygen (O₂) as the ultimate, environmentally benign oxidant. tcichemicals.comtcichemicals.com The catalyst's effectiveness is influenced by the electronic nature of the phenol (B47542) substituents. Phenols bearing electron-donating alkoxy groups exhibit high yields (71–93%), while those with alkyl or acetamido groups show moderate success (46–56%). researchgate.net However, the reaction is not effective for phenols with electron-withdrawing substituents like chloro- or carbonyl groups, which resulted in no conversion. researchgate.net

Co[T(p-OMe)PP] Catalyzed Aerobic Oxidative Coupling of Substituted Phenols
Phenol Substituent TypeProduct Yield (%)Reference
Alkoxy Groups71-93% researchgate.net
Alkyl or Acetamido Groups46-56% researchgate.net
Electron-Withdrawing Groups (e.g., -Cl, -C=O)0% researchgate.net

Cyclopropanation: Cobalt(II) porphyrins, including the meso-Tetra(4-methoxyphenyl)porphine derivative, are known to be effective catalysts for the selective cyclopropanation of alkenes using ethyl diazoacetate as the carbene source. frontierspecialtychemicals.com This reaction is a fundamental method for constructing three-membered carbocyclic rings. The catalytic cycle is believed to involve the initial reaction of the Co(II) porphyrin with the diazo compound to form a cobalt-carbene intermediate. researchgate.net This highly reactive species then transfers the carbene group to an alkene, yielding the cyclopropane (B1198618) product and regenerating the Co(II) catalyst. researchgate.net These cobalt-based systems are of particular interest as they can operate via radical-type pathways, offering reactivity patterns distinct from traditional rhodium or copper catalysts and achieving high stereoselectivity. researchgate.netnih.gov

Bio-inspired and Biomimetic Catalysis

Metalloporphyrins are structural analogues of the heme cofactor found in various enzymes, allowing them to function as powerful biomimetic catalysts that replicate the function of complex biological systems under laboratory conditions.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates in living organisms. Metal complexes of meso-Tetra(4-methoxyphenyl)porphine, particularly with iron and manganese, serve as excellent functional models for these enzymes. sigmaaldrich.comresearchgate.net The catalytic cycle of these mimics involves the activation of an oxygen atom donor (e.g., iodosylbenzene, peroxides) to form a high-valent metal-oxo species, which is the key oxidizing agent, analogous to the Compound I intermediate in the native P450 cycle. nih.gov

The cobalt(II) complex of meso-Tetra(4-methoxyphenyl)porphine acts as a versatile catalyst for the oxidation of a wide range of organic substrates. sigmaaldrich.com Its catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) has been studied, demonstrating the crucial role of the central metal ion in the reaction. mdpi.com By modifying the metal center, axial ligands, and reaction conditions, these biomimetic systems can be tuned to achieve selective oxidation of challenging substrates like unactivated C-H bonds in alkanes and alkenes. nih.gov

The electrochemical oxygen reduction reaction (ORR) is a critical process in fuel cells and biological respiration. Metal complexes of meso-Tetra(4-methoxyphenyl)porphine are active electrocatalysts for this reaction. frontierspecialtychemicals.com The ORR can proceed via two main pathways: a direct four-electron (4e⁻) reduction of O₂ to water (H₂O) or a two-step, two-electron (2e⁻) pathway that produces hydrogen peroxide (H₂O₂) as an intermediate or final product.

The selectivity between H₂O and H₂O₂ is a crucial aspect of catalyst design. Studies on analogous iron porphyrin systems have shown that this selectivity is determined by a kinetic competition involving a key metal-hydroperoxo (M-OOH) intermediate. nih.gov The protonation of this intermediate leads to O-O bond cleavage and the formation of water (4e⁻ pathway), whereas the dissociation of the hydroperoxo ligand yields hydrogen peroxide (2e⁻ pathway). nih.gov By tuning the catalyst's electronic properties and the reaction environment (e.g., acid concentration), the selectivity can be directed. For instance, confining cobalt porphyrin catalysts can enhance their stability and selectivity towards the production of hydrogen peroxide. researchgate.net

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic chemistry. While metalloporphyrins are generally known as robust oxidation catalysts, and systems based on other porphyrins (e.g., fluorinated ruthenium porphyrins) have been specifically developed for the aerobic oxidation of alcohols, detailed studies focusing specifically on meso-Tetra(4-methoxyphenyl)porphine for this particular application are not as extensively reported. nih.gov The established ability of its cobalt(II) complex to catalyze the oxidation of a wide array of organic substrates suggests its potential in this area. sigmaaldrich.com The general mechanism would likely involve the formation of a high-valent metal-oxo species that acts as the active oxidant, consistent with its P450-mimicking behavior.

Heterogeneous Catalysis and Catalyst Design

The transition from homogeneous to heterogeneous catalysis represents a significant advancement in the practical application of meso-Tetra(4-methoxyphenyl)porphine (TMPP) systems, addressing key challenges such as catalyst recovery, reusability, and stability. The design of effective heterogeneous catalysts involves the immobilization of the active TMPP metal complexes onto solid supports, thereby creating a stable and recyclable catalytic system. This approach not only facilitates easier separation of the catalyst from the reaction mixture but can also enhance catalytic activity and selectivity by influencing the electronic and steric environment of the porphyrin macrocycle.

A variety of solid matrices have been explored for the immobilization of TMPP complexes, including zeolites, clays, silica (B1680970), and polymers. The choice of support material is crucial as its physical and chemical properties, such as pore size, surface area, and surface functional groups, can significantly impact the performance of the resulting catalyst. The immobilization strategy itself is a key aspect of catalyst design, with methods ranging from simple physical adsorption and encapsulation to covalent grafting.

Detailed Research Findings

A notable example of a heterogeneous catalyst system involves the encapsulation of Mn(III), Fe(III), and Co(III) complexes of meso-Tetra(4-methoxyphenyl)porphine within the nanodimensional pores of zeolite Y. akjournals.comresearchgate.net This "ship-in-a-bottle" synthesis approach involves the in-situ formation of the porphyrin macrocycle within the zeolite's supercages from pyrrole (B145914) and 4-methoxybenzaldehyde (B44291). akjournals.com This method ensures the permanent entrapment of the TMPP complex, preventing leaching during the catalytic process.

These zeolite-immobilized catalysts have been effectively employed in the epoxidation of (R)-(+)-limonene, a challenging substrate with multiple reactive sites. akjournals.com The catalytic performance of these materials is influenced by the nature of the central metal ion in the porphyrin core.

The encapsulated Fe(III)-TMPP complex, in particular, has demonstrated high efficiency and stability for the partial epoxidation of (R)-(+)-limonene. akjournals.com The reusability of these heterogeneous catalysts is a key advantage, with studies showing that the encapsulated iron(III) complex can be recycled with minimal loss of activity. akjournals.com

Below are interactive data tables summarizing the catalytic performance of zeolite-Y-immobilized TMPP complexes in the epoxidation of (R)-(+)-limonene.

Table 1: Catalytic Activity of Zeolite-Y-Immobilized Metallo-TMPP in the Epoxidation of (R)-(+)-Limonene akjournals.com

CatalystSubstrateOxidantSolventConversion (%)Selectivity for 1,2-epoxide (%)
Fe(III)-TMPP/Zeolite Y(R)-(+)-limoneneH₂O₂/Ammonium AcetateAcetonitrile (B52724)8575
Mn(III)-TMPP/Zeolite Y(R)-(+)-limoneneH₂O₂/Ammonium AcetateAcetonitrile6560
Co(III)-TMPP/Zeolite Y(R)-(+)-limoneneH₂O₂/Ammonium AcetateAcetonitrile5045

Table 2: Reusability of Fe(III)-TMPP/Zeolite Y in the Epoxidation of (R)-(+)-Limonene akjournals.com

CycleConversion (%)
185
283
382
480

The design of these heterogeneous catalysts also considers the prevention of the formation of inactive µ-oxo dimers, a common deactivation pathway for metalloporphyrins in solution. mdpi.com Immobilization within the constrained environment of the zeolite pores sterically hinders the formation of these dimers, thus enhancing the catalyst's operational stability. mdpi.com

Further research in this area explores the use of other supports like montmorillonite (B579905) and the development of porphyrin-based metal-organic frameworks (MOFs). mdpi.com These approaches aim to create highly ordered and porous structures that allow for efficient mass transport of reactants and products to and from the active catalytic sites. mdpi.com

Sensor Development and Chemsensing Applications with Meso Tetra 4 Methoxyphenyl Porphine

Potentiometric Sensors for Ion Detection

Potentiometric sensors operate by measuring the potential difference between a reference electrode and an indicator electrode, which is sensitive to the concentration of a target ion. The core of these sensors is an ionophore-doped membrane that selectively binds the target analyte. Metallo-derivatives of meso-Tetra(4-methoxyphenyl)porphine, particularly the cobalt(II) complex, have proven to be effective ionophores for the selective detection of various anions.

Selective Detection of Anions (e.g., Molybdate (B1676688), Arsenite, Thiocyanate)

The cobalt(II) complex of meso-Tetra(4-methoxyphenyl)porphine [Co(II)TMeOPP] has been successfully employed as an active component in polyvinyl chloride (PVC) membrane electrodes for the selective determination of several anions.

Molybdate (MoO₄²⁻) Detection: A PVC membrane electrode incorporating Co(II)TMeOPP was developed for the selective sensing of molybdate ions. electrochemsci.org The optimal performance was achieved with a membrane composition that included a plasticizer, dibutyl phthalate (B1215562) (DBP), and an anion excluder, sodium tetraphenyl borate (B1201080) (NaTPB). mdpi.com This sensor demonstrated a near-Nernstian response to molybdate ions over a wide concentration range. mdpi.com It was found to be effective within a pH range of 5.4 to 10.5 and could be used in partially non-aqueous solutions (up to 25% v/v) without significant changes in its response characteristics. mdpi.com

Arsenite (AsO₂⁻) Detection: Similarly, a potentiometric sensor for arsenite was fabricated using a PVC-based membrane containing Co(II)TMeOPP as the ionophore. rsc.orgresearchgate.net The sensor's optimal formulation consisted of PVC, Co(II)TMeOPP, and dibutyl butyl phosphonate (B1237965) (DBBP) as a solvent mediator. researchgate.net This electrode provided a linear response to arsenite ions across a broad concentration range and operated effectively in a pH window of 6.0 to 10.5. researchgate.net The sensor also exhibited good selectivity for arsenite over other common mono- and divalent anions. researchgate.net

Thiocyanate (B1210189) (SCN⁻) Detection: A highly selective thiocyanate electrode was developed based on a PVC membrane containing Co(II)TMeOPP as the ionophore and o-nitrophenyloctylether (o-NPOE) as a plasticizer. electrochemsci.orgnih.gov The inclusion of a lipophilic cationic additive was crucial for its high selectivity. The resulting sensor showed a stable and near-Nernstian response, making it suitable for the determination of thiocyanate in various samples. nih.gov

Table 8.1: Performance Characteristics of Anion-Selective Potentiometric Sensors based on Co(II)-meso-Tetra(4-methoxyphenyl)porphine

AnalyteLinear Range (M)Slope (mV/decade)Response Time (s)pH RangeReference
Molybdate (MoO₄²⁻)5.0 x 10⁻⁵ – 1.0 x 10⁻¹-32.0 ± 1.0185.4 – 10.5 mdpi.com
Arsenite (AsO₂⁻)7.9 x 10⁻⁵ – 1.0 x 10⁻¹-28.8< 306.0 – 10.5 researchgate.net
Thiocyanate (SCN⁻)1.0 x 10⁻⁵ – 1.0 x 10⁻¹-65.8 ± 1.020Not specified electrochemsci.orgnih.gov

Detection of Metal Ions (e.g., Ag⁺)

Beyond its utility in anion sensing via metallo-complexes, the free-base meso-Tetra(4-methoxyphenyl)porphine has been investigated for the detection of metal cations. A study demonstrated its application in a potentiometric sensor for silver ions (Ag⁺). A thin film of the porphyrin was deposited onto a graphite (B72142) electrode using a pulsed laser deposition technique. This modified electrode exhibited a potentiometric response to Ag⁺ ions, with a linear relationship between the potential and the logarithm of the Ag⁺ concentration. The sensor operated over a very wide concentration range of 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M with a near-Nernstian slope of 55.16 mV/decade, indicating its potential for the direct measurement of silver ions in solution.

Electrochemical Sensors for Analyte Detection

While meso-substituted porphyrins are widely explored in electrochemical sensing due to their rich redox properties, specific applications of meso-Tetra(4-methoxyphenyl)porphine as the primary electroactive material for the direct detection of analytes are not extensively documented in publicly available research. Porphyrin-based electrochemical sensors often involve derivatives with functional groups like carboxyl or sulfonate groups, which facilitate immobilization on electrode surfaces and enhance electrocatalytic activity. Although the field of interest for meso-Tetra(4-methoxyphenyl)porphine includes electrocatalysis, detailed research on its use in electrochemical sensors for specific target analytes remains a developing area.

Integration into Polymer Membranes for Sensing Platforms

A key aspect of developing robust ion-selective electrodes is the successful integration of the ionophore into a stable and inert matrix. For potentiometric sensors based on meso-Tetra(4-methoxyphenyl)porphine, polyvinyl chloride (PVC) has been the polymer of choice. electrochemsci.orgmdpi.comresearchgate.net

The fabrication process typically involves dissolving PVC, the porphyrin ionophore (e.g., Co(II)TMeOPP), a plasticizer, and sometimes a lipophilic additive in a volatile solvent like tetrahydrofuran (B95107) (THF). This solution is then cast to allow the solvent to evaporate, leaving a thin, flexible, and durable ion-selective membrane.

Dibutyl phthalate (DBP) mdpi.com

Dioctyl phthalate (DOP) researchgate.net

Dibutyl butyl phosphonate (DBBP) researchgate.net

Tri-n-butyl phosphate (B84403) (TBP) researchgate.net

o-Nitrophenyloctylether (o-NPOE) electrochemsci.orgnih.gov

For instance, in the development of the molybdate sensor, a membrane plasticized with DBP showed the best performance, mdpi.com while the arsenite sensor was optimized using DBBP. researchgate.net The thiocyanate sensor utilized o-NPOE. electrochemsci.orgnih.gov This demonstrates that the membrane composition must be carefully tailored to the specific target analyte to achieve optimal selectivity and sensitivity.

Materials Science and Supramolecular Chemistry Involving Meso Tetra 4 Methoxyphenyl Porphine

Thin Film Fabrication and Characterization

The deposition of TMeOPP onto various substrates to form thin films is a critical step in harnessing its properties for applications such as sensors and modified electrodes. The choice of deposition technique significantly influences the morphology, stability, and electrochemical behavior of the resulting films.

Pulsed Laser Deposition (PLD) Techniques for Modified Electrodes

Pulsed Laser Deposition (PLD) has been effectively utilized to fabricate thin films of TMeOPP on graphite (B72142) electrodes (G), creating what are referred to as GL/TMeOPP modified electrodes. researchgate.net This physical vapor deposition technique involves irradiating a target material (in this case, TMeOPP) with a high-power pulsed laser beam in a vacuum chamber. The ablated material forms a plasma plume that subsequently deposits onto a substrate, forming a thin, uniform film.

Research has shown that TMeOPP films deposited by PLD on graphite are stable and suitable for use in aqueous solutions. researchgate.net The resulting films typically have a thickness in the range of 50-80 nm. researchgate.net The electrochemical behavior of these GL/TMeOPP electrodes has been investigated using cyclic voltammetry in various electrolyte solutions, including KOH, H₂SO₄, and Na₂SO₄. researchgate.net These studies confirm the successful deposition and electrochemical activity of the TMeOPP layer. For instance, in a 0.5M H₂SO₄ solution, the voltammogram of a GL/TMeOPP electrode displays distinct anodic and cathodic peaks, indicating reversible and irreversible processes involving the porphyrin. researchgate.net

Drop-Casting Method for Film Formation

A simpler and more accessible method for creating TMeOPP films is drop-casting. This technique involves dissolving the porphyrin in a suitable solvent, such as chloroform (B151607), and then dropping the solution onto the substrate, allowing the solvent to evaporate and leave behind a film. researchgate.net This method has been used to create TMeOPP-modified graphite electrodes (GD/TMeOPP) for comparative studies with PLD-fabricated films. researchgate.net

While drop-casting is a straightforward method, the resulting films may not have the same uniformity and controlled thickness as those produced by PLD. Comparative electrochemical studies have shown that while both PLD and drop-cast films exhibit the characteristic electrochemical responses of TMeOPP, the peaks in the cyclic voltammograms of drop-cast films can be less clearly separated than those of PLD films. researchgate.net Furthermore, the stability of the deposited layer can be a concern; for example, TMeOPP films are not stable in organic solutions like acetonitrile (B52724) (ACN) due to the dissolution of the porphyrin. researchgate.net

Table 1: Comparison of TMeOPP Thin Film Fabrication Methods
TechniqueAbbreviationDescriptionAdvantagesDisadvantagesReference
Pulsed Laser DepositionPLDA physical vapor deposition technique using a high-power laser to ablate a target material onto a substrate.Produces uniform films with controlled thickness; resulting films are stable in aqueous solutions.Requires specialized equipment. researchgate.net
Drop-Casting-A simple method where a solution of the material is dropped onto a substrate and the solvent is allowed to evaporate.Simple, low-cost, and does not require specialized equipment.Can result in less uniform films with less control over thickness; stability can be an issue in certain solvents. researchgate.net

Surface Behavior and Orientation of Adsorbed Films

The surface morphology and orientation of adsorbed TMeOPP molecules in a thin film are crucial for its performance, particularly in sensor applications. Atomic Force Microscopy (AFM) has been used to characterize the surface of TMeOPP films. For films deposited by PLD on graphite, AFM measurements have revealed that the porphyrin deposition leads to a decrease in surface roughness compared to the bare graphite substrate. researchgate.net

While specific studies detailing the precise orientation of meso-Tetra(4-methoxyphenyl)porphine on substrates are limited, research on similar porphyrin derivatives provides insights into the expected behavior. The orientation of porphyrin molecules on a surface is influenced by a combination of factors, including molecule-substrate interactions and intermolecular forces. Porphyrins can adsorb in a "face-on" (parallel to the substrate) or "edge-on" (perpendicular to the substrate) orientation. Hydrogen bonding can play a role in creating organized, head-to-tail arrangements within the film. researchgate.net The specific orientation can impact the film's electronic and catalytic properties.

Covalent-Organic Frameworks (COFs) Incorporating Porphyrin Units

Covalent-Organic Frameworks (COFs) are another class of crystalline porous polymers, but in this case, the building blocks are linked by strong covalent bonds. Similar to MOFs, porphyrins are attractive building units for COFs due to their rigid structure and functional properties. Porphyrin-containing COFs have shown promise in areas such as gas adsorption, catalysis, and optoelectronics.

The synthesis of porphyrin-based COFs typically involves the reaction of porphyrins functionalized with reactive groups, such as amines or aldehydes, that can undergo condensation reactions to form the extended covalent network. For example, tetra(4-aminophenyl)porphyrin is a common precursor for synthesizing imine-linked porphyrin COFs.

As with MOFs, there is a notable lack of specific examples in the scientific literature of COFs being constructed with meso-Tetra(4-methoxyphenyl)porphine as the monomeric unit. The methoxy (B1213986) groups on the phenyl rings of TMeOPP are not typically reactive under the conditions used for COF synthesis. Therefore, its incorporation into a COF structure would likely require prior chemical modification to introduce suitable functional groups.

Supramolecular Assemblies and Host-Guest Interactions

The ability of meso-Tetra(4-methoxyphenyl)porphine to form well-defined supramolecular architectures through non-covalent interactions is a significant area of research. These interactions, which include hydrogen bonding, π-π stacking, and metal coordination, can be used to construct complex assemblies with emergent properties.

A key study demonstrated the synthesis and construction of several supramolecular architectures based on TMeOPP and its metal complexes. researchgate.net By employing a solvothermal method with various metal salts (MnCl₂, Co(OAc)₂, NiCl₂, Cu(OAc)₂, and SnCl₄), a series of crystalline complexes with distinct structures were assembled. X-ray analysis revealed the formation of diverse frameworks, from a 2D framework with a wave-like double interpenetration texture for the manganese complex to a 1D hydrogen-bonded "polymer" chain for the tin complex. researchgate.net

Table 2: Supramolecular Architectures of meso-Tetra(4-methoxyphenyl)porphine (H₂TMOPP) Complexes
CrystalCore Building BlockCrystal SystemSpace GroupKey Structural FeatureReference
1Mn(III)TMOPPCl--2D framework with wave-like double interpenetration researchgate.net
2Co(II)TMOPPTriclinicP-1- researchgate.net
3Ni(II)TMOPP-I4(1)/aClosely interdigitated packing model researchgate.net
4Co(II)TMOPP-P2(1)2(1)2(1)Chiral space group researchgate.net
5Cu(II)TMOPP-P2(1)2(1)2(1)Chiral space group researchgate.net
6Sn(IV)TMOPPCl₂--1D hydrogen bonding "polymer" chains researchgate.net

These findings highlight the versatility of TMeOPP in forming a variety of supramolecular structures depending on the coordinated metal ion and the crystallization conditions. The study of host-guest interactions involving TMeOPP is an extension of its supramolecular chemistry. The porphyrin macrocycle can act as a host for various guest molecules, with binding driven by forces such as π-π stacking and van der Waals interactions. While specific host-guest studies focused solely on TMeOPP are not abundant, the broader field of porphyrin host-guest chemistry suggests its potential in molecular recognition and sensing applications.

Formation of Charge-Transfer Adducts

The electron-rich π-conjugated system of the porphyrin macrocycle in meso-tetra(4-methoxyphenyl)porphine allows it to act as an effective electron donor in the formation of charge-transfer (CT) adducts with suitable electron acceptors. This interaction involves the transfer of electron density from the porphyrin to the acceptor molecule, resulting in the formation of a new complex with distinct photophysical and electronic properties.

The efficiency and nature of charge transfer can be modulated by the central metal ion coordinated within the porphyrin core. Metalloporphyrins, particularly those with transition metals, can exhibit enhanced charge-transfer characteristics. The metal's d-orbitals can participate in the electronic interactions, influencing the energy levels of the porphyrin's frontier molecular orbitals and consequently affecting the charge-transfer process. For instance, metalloporphyrins with strong charge-transfer transitions in their linear absorption spectra have been shown to exhibit enhanced two-photon absorption, a phenomenon attributed to a two-photon induced charge transfer between the metal ion's d-orbitals and the porphyrin's π-system. researchgate.net

Research on porphyrin-based systems has demonstrated the formation of charge-transfer complexes with various electron acceptors, such as fullerenes. In these donor-acceptor systems, photoexcitation of the porphyrin leads to an excited state that can donate an electron to the fullerene, creating a charge-separated state. Studies on porphyrin-based metal-organic frameworks (MOFs) infiltrated with fullerene guests have revealed sub-picosecond electron transfer events. chemrxiv.org The specific rates of electron transfer and subsequent charge recombination are influenced by the porphyrin linker and the nature of the fullerene guest. chemrxiv.org

The formation of these charge-transfer adducts is a critical aspect of the application of meso-tetra(4-methoxyphenyl)porphine and its derivatives in areas such as artificial photosynthesis, molecular electronics, and photovoltaics, where the generation and separation of charge are fundamental processes.

Self-Assembly Processes and π-π Stacking

The self-assembly of H₂TMPP and its metallated derivatives can occur in solution, at interfaces, and in the solid state, leading to a variety of supramolecular structures, including dimers, oligomers, and larger aggregates. For example, the solvothermal synthesis of complexes based on 5,10,15,20-tetrakis(4-methoxyphenyl)-21H, 23H-porphyrin with various metal salts has been shown to produce diverse supramolecular architectures. researchgate.net The crystal packing of these structures often reveals closely interdigitated arrangements, indicative of significant π-π stacking interactions. researchgate.net

The study of meso-tetra(p-methoxyphenyl)-porphyrinatocobalt(II) on surfaces like Au(111) has shown the formation of sparsely distributed self-assembled structures at room temperature. researchgate.net These self-assembly processes are directed by a combination of molecule-substrate interactions and intermolecular forces. The ability of peripheral substituents to direct the self-assembly of porphyrins is a key strategy in the design of functional materials with tailored optical and electronic properties. nih.gov

The strength and geometry of π-π stacking can be influenced by several factors, including the central metal ion, the nature of the solvent, and the presence of axial ligands. These interactions are fundamental to the construction of more complex systems, such as porphyrin-based nanowires, films, and sensors. The interaction between porphyrin derivatives and other π-conjugated systems, like graphene quantum dots, has also been shown to be driven by strong π-π stacking, leading to the formation of stable nanoconjugates. rsc.org

Below is a table summarizing key aspects of the supramolecular chemistry of meso-tetra(4-methoxyphenyl)porphine and its derivatives.

Interaction TypeInteracting SpeciesResulting Structure/PhenomenonReference
Charge-TransferPorphyrin (donor) & Electron Acceptor (e.g., fullerene)Charge-transfer adducts, charge-separated states chemrxiv.org
π-π StackingPorphyrin-PorphyrinSupramolecular assemblies, aggregates, crystals researchgate.net
Molecule-Substrate & Intermolecular ForcesCo(II) complex of H₂TMPP on Au(111)Ordered self-assembled surface structures researchgate.net
π-π StackingPorphyrin derivative & Graphene Quantum DotsStable nanoconjugates rsc.org

Q & A

Advanced Research Questions

How do methoxy substituents influence photostability and singlet oxygen generation compared to carboxy or sulfonato analogs?

Methoxy groups enhance electron density in the porphyrin ring, increasing susceptibility to photooxidation. In contrast, carboxyphenylporphyrins (e.g., H₂TCPP) exhibit lower photostability due to acidic protons promoting aggregation .

  • Experimental Design : Compare ΦΔ (singlet oxygen quantum yield) using DPBF (1,3-diphenylisobenzofuran) as a trap. Methoxy-substituted porphyrins may show reduced ΦΔ in polar solvents due to self-aggregation .
  • Contradictions : While carboxyphenylporphyrins are used in aqueous sensors (e.g., O₂ detection ), methoxy derivatives require organic solvents, limiting biomedical applications.

What strategies enable integration of meso-Tetra(4-methoxyphenyl)porphine into MOFs, and how does substitution affect framework topology?

Methoxy groups lack coordinating ability (unlike carboxyphenyl in Al-PMOF ), necessitating post-synthetic metalation or co-ligands (e.g., carboxylates).

  • Coordination Chemistry : Metallation with Zn(II) or Pd(II) enhances stability and enables axial ligand binding for MOF assembly .
  • Topological Impact : Bulky methoxy groups may sterically hinder close-packing, favoring 2D frameworks over 3D networks. Compare with ZnTCPP-based MOFs, where carboxylates directly coordinate metal nodes .

How do protonation states affect catalytic activity in redox reactions, and how are these states monitored experimentally?

Protonation at pyrrolic nitrogen sites alters redox potentials and catalytic efficiency.

  • pH-Dependent Studies : Use UV-Vis titration (e.g., Soret band shifts) to identify pKa values. Methoxy groups may stabilize the protonated form in acidic media .
  • Electrochemical Analysis : Cyclic voltammetry in non-aqueous solvents (e.g., DMF) reveals oxidation/reduction peaks. Compare with Co(III)- or Mn(III)-porphyrins, which show metal-centered redox activity .

Q. Addressing Data Contradictions

How can conflicting reports on solubility and aggregation be resolved?

  • Solvent Screening : Methoxyporphyrins are soluble in CH₂Cl₂ or THF but aggregate in DMSO or water. Dynamic light scattering (DLS) quantifies aggregate size .
  • Contradictory Data : Some studies report high solubility in alcohols (due to methoxy’s polarity), while others note precipitation. This discrepancy arises from trace impurities or varying substituent positions. Purity must be verified via elemental analysis .

Q. Methodological Recommendations

  • DFT/TDDFT Calculations : Model electronic transitions and compare with experimental spectra to resolve substituent effects .
  • X-Ray Crystallography : Determine solid-state packing (if crystals form) to correlate structure with photophysical behavior .
  • Stability Testing : Monitor degradation under light/heat via TGA and mass spectrometry to guide storage protocols .

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